molecular formula C8H9NO4S B2845664 3-Methyl-5-sulfamoylbenzoic acid CAS No. 1016703-57-3

3-Methyl-5-sulfamoylbenzoic acid

Cat. No.: B2845664
CAS No.: 1016703-57-3
M. Wt: 215.22
InChI Key: PCGCBESREFKAEG-UHFFFAOYSA-N
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Description

3-Methyl-5-sulfamoylbenzoic acid is an aromatic organic compound with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . This compound features a benzene ring substituted with a methyl group at the third position and a sulfamoyl group at the fifth position, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-sulfamoylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the fifth position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

    Sulfonation: The amino group is sulfonated using chlorosulfonic acid to form the sulfamoyl group.

    Hydrolysis: Finally, the intermediate product is hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Esterification: Typically involves alcohols and acid catalysts such as sulfuric acid or hydrochloric acid.

    Decarboxylation: Requires high temperatures or catalysts like copper or manganese oxides.

    Substitution: Involves nucleophiles such as amines or thiols.

Major Products

Mechanism of Action

The mechanism of action of 3-Methyl-5-sulfamoylbenzoic acid is not well-documented. its functional groups suggest potential interactions with biological targets. The carboxylic acid group may participate in hydrogen bonding and ionic interactions, while the sulfamoyl group could engage in nucleophilic or electrophilic reactions. These interactions may influence the compound’s biological activity and its potential as a pharmaceutical agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-sulfamoylbenzoic acid is unique due to the presence of both a methyl group and a sulfamoyl group on the benzene ring.

Properties

IUPAC Name

3-methyl-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-5-2-6(8(10)11)4-7(3-5)14(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGCBESREFKAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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